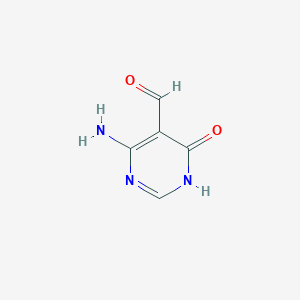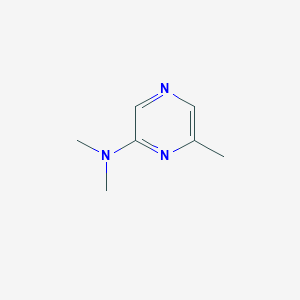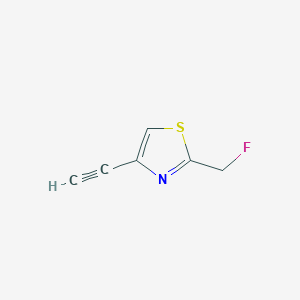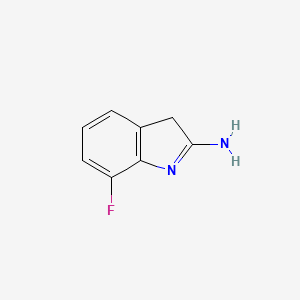
(R)-4H-Chromen-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4H-chromen-4-ol can be achieved through several methods. One common approach involves the cyclization of 2’-hydroxyacetophenone with an appropriate aldehyde under acidic conditions. This reaction typically proceeds via an aldol condensation followed by cyclization to form the chromene ring.
Another method involves the asymmetric reduction of 4H-chromen-4-one using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer with high enantiomeric purity.
Industrial Production Methods
Industrial production of ®-4H-chromen-4-ol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
®-4H-chromen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4H-chromen-4-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of ®-4H-chromen-4-ol can yield dihydrochromene derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in ®-4H-chromen-4-ol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 4H-chromen-4-one.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted chromene derivatives with different functional groups.
Applications De Recherche Scientifique
®-4H-chromen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-4H-chromen-4-ol involves its interaction with various molecular targets and pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, ®-4H-chromen-4-ol may modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-chromen-4-ol: The racemic mixture of the compound.
4H-chromen-4-one: The oxidized form of ®-4H-chromen-4-ol.
Dihydrochromene: The reduced form of ®-4H-chromen-4-ol.
Uniqueness
®-4H-chromen-4-ol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and reactivity. The ®-enantiomer may exhibit different pharmacological effects compared to the (S)-enantiomer or the racemic mixture.
Propriétés
Formule moléculaire |
C9H8O2 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(4R)-4H-chromen-4-ol |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6,8,10H/t8-/m1/s1 |
Clé InChI |
DSQNVVJBWVVVNO-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@@H](C=CO2)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C=CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11922637.png)





![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)

